Bis(4-methylbenzyl) oxalate

Description

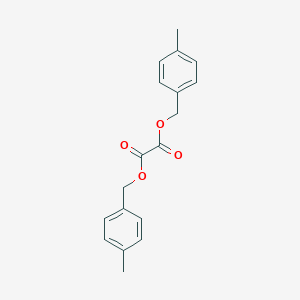

Structure

3D Structure

Properties

IUPAC Name |

bis[(4-methylphenyl)methyl] oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZBTUMXCSRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066343 | |

| Record name | Bis(p-methylbenzyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18241-31-1 | |

| Record name | Di-p-methylbenzyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18241-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018241311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(p-methylbenzyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(4-methylbenzyl) oxalate CAS number 18241-31-1 properties

An In-depth Technical Guide to Bis(4-methylbenzyl) oxalate (CAS: 18241-31-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS Number 18241-31-1, is a symmetrical diester of oxalic acid and 4-methylbenzyl alcohol. While not prominently featured in pharmaceutical literature, its chemical structure and reactivity offer insights into the broader class of oxalate esters. It serves as a valuable case study for professionals in chemical synthesis due to its straightforward preparation and well-defined properties. Primarily, it is utilized in materials science as a sensitizer in thermal printing applications.[1][2][3] This guide provides a comprehensive overview of its synthesis, characterization, applications, and safety, grounded in established chemical principles to support advanced research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and analytical profiles. This compound is a white to light yellow crystalline solid at room temperature, a characteristic typical of moderately sized aromatic esters.[4][5] Its high melting point range suggests a stable crystal lattice. With a calculated LogP of approximately 4.1, it is highly nonpolar, predicting poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.[1]

| Property | Value | Source(s) |

| CAS Number | 18241-31-1 | [5] |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.34 g/mol | [5] |

| IUPAC Name | This compound | |

| Synonyms | Di-p-methylbenzyl oxalate, Oxalic acid bis(p-methylbenzyl) ester | [5] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 100.0 - 104.0 °C | [5] |

| Boiling Point | 418.7 °C (Predicted) | [6] |

| Density | 1.167 g/cm³ (Predicted) | [6] |

| Purity | Typically >98% (by HPLC) | [5] |

| Storage | Sealed in a dry place at room temperature |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of esterification via an acyl chloride. The reaction proceeds through a nucleophilic acyl substitution mechanism. While a specific protocol for this exact molecule is not widely published, a robust and representative procedure can be derived from standard organic chemistry practices and similar preparations.[7]

Reaction Mechanism

The synthesis involves the reaction of 4-methylbenzyl alcohol with oxalyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is crucial. Its role is not catalytic but stoichiometric; it serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed side reactions. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive oxalyl chloride.

Representative Synthesis Protocol

This protocol is a validated, representative method based on established chemical reactions for the synthesis of oxalate esters.[7]

-

Reactor Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure all moisture is removed, which is critical for preventing hydrolysis of the starting acyl chloride.

-

Reagent Charging: The flask is charged with 4-methylbenzyl alcohol (2.0 equivalents) and anhydrous dichloromethane (DCM). The system is flushed with nitrogen. Triethylamine (2.2 equivalents) is added. The slight excess of the base ensures complete neutralization of the HCl byproduct.

-

Reaction Initiation: The flask is cooled to 0 °C in an ice bath. This is a key control point; the reaction is highly exothermic, and low temperatures mitigate the risk of side reactions and improve selectivity. A solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup and Purification:

-

The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel.

-

The organic layer is washed sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Product Isolation: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a white crystalline solid.

Applications in Materials Science: Thermal Paper Sensitizer

The primary industrial application of this compound is as a sensitizer in the heat-sensitive recording layer of thermal paper.[1][2] Thermal paper technology relies on a solid-state chemical reaction between a leuco dye (a colorless dye precursor) and a developer (an acidic compound) that is triggered by heat from a thermal printer head.

Mechanism of Action

-

Composition: The active layer contains the leuco dye, the developer, and the sensitizer, all dispersed in a binder matrix. At ambient temperature, these components are solid and do not react.

-

Heating: When a thermal print head applies heat to a specific spot, the local temperature rises rapidly.

-

Sensitizer Function: The sensitizer, having a relatively low melting point (in this case, ~103 °C), is the first component to melt.[3] Upon melting, it acts as a solvent, dissolving the leuco dye and the developer. This creates a localized molten phase where the reactants can mix and interact. This function is critical for achieving high-quality printing at fast speeds with low-energy print heads.[3][8]

-

Color Formation: In this molten state, the acidic developer donates a proton to the leuco dye. This protonation induces a structural change in the dye, typically the opening of a lactone ring, which results in an extended conjugated system that absorbs visible light, thus appearing as a colored mark (usually black).[3]

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. For this compound, the standard analytical techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[5][9]

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is used to separate the main compound from any unreacted starting materials, byproducts, or impurities. Given the compound's nonpolar nature, a reversed-phase method is most appropriate.

-

Representative Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm, where the aromatic rings will show strong absorbance.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Analysis: The retention time of the main peak is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H NMR spectroscopy provides a definitive fingerprint of the molecule's structure by showing the chemical environment and connectivity of all hydrogen atoms. The expected spectrum for this compound would be simple and symmetric.

-

Expected ¹H NMR Resonances (in CDCl₃):

-

A singlet around 2.3-2.4 ppm corresponding to the six protons of the two methyl (-CH₃) groups.

-

A singlet around 5.2-5.3 ppm corresponding to the four protons of the two benzylic methylene (-CH₂-) groups.

-

Two doublets (an AA'BB' system) between 7.1-7.4 ppm corresponding to the eight protons of the two para-substituted benzene rings.

-

Safety and Toxicological Profile

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Rationale

The primary toxicological concern for simple oxalate esters stems from their in vivo hydrolysis to the parent alcohol and oxalic acid.[10]

-

Irritation: The hazard statements for skin, eye, and respiratory irritation are common for fine chemical powders and are also consistent with the effects of oxalic acid, which is a known irritant.[10]

-

Systemic Effects: Should significant absorption occur, the resulting oxalate anion can chelate free calcium ions in the blood and tissues. This can lead to the formation and deposition of insoluble calcium oxalate crystals, primarily in the kidneys, potentially causing nephrotoxicity.[10] This mechanism is the basis for the toxicity of many soluble oxalates.

Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

References

-

Dowd, C., & Paul, D. (1984). Synthesis and Evaluation of Diaryl Oxalate Esters for Low-Intensity Chemiluminescent Illumination. Australian Journal of Chemistry, 37(1), 73-86. [Link]

-

ConnectSci. Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Australian Journal of Chemistry. [Link]

- Google Patents. CN109485671A - A kind of preparation method of bis- (trimethyl silicane)

-

National Institutes of Health. Synthesis and crystal structure of hydrated μ-oxalato-bis{bis[3-methyl-5-(pyridin-2-yl). [Link]

- Google Patents. US20210060994A1 - Heat sensitive recording material with non-phenolic color developers.

-

Henan Allgreen Chemical Co., Ltd. This compound CAS NO.18241-31-1. [Link]

- Google Patents.

-

National Institutes of Health. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. [Link]

- Google Patents.

-

ChemBK. bis[(4-methylphenyl)methyl] oxalate. [Link]

-

Australian Department of Health. Oxalate esters (C1-C4): Human health tier II assessment. [Link]

-

MDPI. One-Pot Synthesis of Dioxime Oxalates. [Link]

- Google Patents. US6613716B2 - Thermal print paper and process.

- Google Patents. US8592342B2 - Development of a thermal paper produced on a very smooth paper.

-

Amerigo Scientific. bis(4-Methylbenzyl)oxalate. [Link]

-

Environmental Protection Agency. Bisphenol A Alternatives in Thermal Paper. [Link]

-

National Institutes of Health. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]/PMC9693952/)

Sources

- 1. echemi.com [echemi.com]

- 2. US6613716B2 - Thermal print paper and process - Google Patents [patents.google.com]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Diallyl oxalate | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US5066633A - Sensitizer for heat sensitive paper coatings - Google Patents [patents.google.com]

- 9. 18241-31-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Bis(4-methylbenzyl) oxalate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylbenzyl) oxalate is a symmetrical diester of oxalic acid and 4-methylbenzyl alcohol. While its primary documented industrial application is as a sensitizer for thermal paper, its chemical structure, featuring two benzylic ester functionalities, suggests a potential for broader applications in organic synthesis and medicinal chemistry.[1] The benzylic positions are known to be reactive sites for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its chemical reactivity, offering insights for its potential utilization in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3] A compilation of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Di-p-methylbenzyl oxalate, Oxalic acid bis(p-methylbenzyl) ester | [3] |

| CAS Number | 18241-31-1 | [4] |

| Molecular Formula | C₁₈H₁₈O₄ | [4] |

| Molecular Weight | 298.34 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 100.0 - 104.0 °C | |

| Boiling Point | 418.7 ± 34.0 °C (Predicted) | [1] |

| Solubility | Almost insoluble in water (0.025 g/L at 25°C) | |

| XLogP3 | 4.1 | [1] |

| Storage | Sealed in a dry place at room temperature | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of 4-methylbenzyl alcohol with oxalyl chloride.[5] This reaction is a standard method for the preparation of oxalate esters.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methylbenzyl alcohol

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzyl alcohol (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine or triethylamine (2.2 equivalents) to the solution.

-

Addition of Oxalyl Chloride: While stirring vigorously, add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of pyridinium or triethylammonium hydrochloride will form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield this compound as a crystalline solid.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Synthetic Workflow for this compound"

Spectral Properties (Predicted)

¹H NMR (Predicted):

-

~2.3 ppm (s, 6H): The six protons of the two methyl groups on the aromatic rings.

-

~5.2 ppm (s, 4H): The four benzylic protons of the two -CH₂- groups.

-

~7.2-7.4 ppm (m, 8H): The eight protons of the two para-substituted aromatic rings.

¹³C NMR (Predicted):

-

~21 ppm: The carbon of the methyl groups.

-

~68 ppm: The benzylic carbons of the -CH₂- groups.

-

~128-138 ppm: The carbons of the aromatic rings.

-

~158 ppm: The carbonyl carbons of the oxalate group.

FTIR (Predicted):

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

-

~1750-1770 cm⁻¹ (strong): C=O stretching of the ester groups. This is a characteristic and strong absorption for oxalate esters.

-

~1200-1300 cm⁻¹: C-O stretching of the ester groups.

-

~820 cm⁻¹: Out-of-plane C-H bending, indicative of para-substitution on the aromatic ring.

Mass Spectrometry (Predicted Fragmentation):

The electron impact mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 298. The fragmentation pattern would likely involve cleavage of the benzylic C-O bond, leading to a prominent peak for the 4-methylbenzyl cation at m/z 105. Further fragmentation of this ion could lead to the tropylium ion at m/z 91. Loss of one 4-methylbenzyl group would result in a fragment at m/z 193.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the oxalate ester and the two benzylic groups.

Reactions of the Oxalate Ester

-

Hydrolysis: Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield oxalic acid and 4-methylbenzyl alcohol. The rate of hydrolysis is expected to be slower than that of simple alkyl oxalates due to the steric bulk of the benzylic groups.

-

Nucleophilic Acyl Substitution: The carbonyl carbons of the oxalate moiety are electrophilic and can be attacked by various nucleophiles. For instance, reaction with amines would yield the corresponding oxamides.

-

Grignard and Organolithium Reagents: Dialkyl and diaryl oxalates are known to react with Grignard and organolithium reagents.[7] The reaction can potentially be controlled to achieve mono-addition, yielding an α-keto ester, or double addition to produce a 1,2-diol.

Reactions at the Benzylic Position

The benzylic positions in this compound are activated towards both nucleophilic substitution and radical reactions due to the ability of the adjacent aromatic ring to stabilize intermediates.[2]

-

Nucleophilic Substitution: The 4-methylbenzyloxy group can act as a leaving group in nucleophilic substitution reactions, particularly when activated. This reactivity is a cornerstone of the use of benzyl groups as protecting groups in organic synthesis.[8][9]

-

Reductive Cross-Coupling: Recent research has demonstrated that benzyl oxalates can participate in nickel-catalyzed reductive cross-coupling reactions with alkyl bromides.[10] This suggests that this compound could be a substrate for forming new carbon-carbon bonds at the benzylic position.

-

Hydrogenolysis: The benzyl-oxygen bond can be cleaved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which would regenerate 4-methylbenzyl alcohol and oxalic acid.[9] This is a common method for the deprotection of benzyl ethers and esters.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Reactivity Profile of this compound"

Potential Applications in Research and Development

While its use as a thermal paper sensitizer is established, the chemical properties of this compound open up possibilities for its application in more specialized areas of chemical research.

-

Synthetic Building Block: Its symmetrical structure and two reactive benzylic sites make it a potential building block for the synthesis of more complex molecules. The ability to undergo sequential or double functionalization at the benzylic positions could be exploited in the synthesis of novel ligands, materials, or pharmaceutical intermediates.

-

Pro-drug Design: The ester linkages can be designed to be cleaved under specific physiological conditions, suggesting a potential, though unexplored, application in pro-drug strategies. The release of two molecules of 4-methylbenzyl alcohol and oxalic acid upon hydrolysis could be a basis for such a design.

-

Source of Benzylic Radicals: Similar to other oxalate derivatives, it could potentially serve as a precursor for the generation of 4-methylbenzyl radicals under photoredox or other radical initiation conditions.[5][6] These radicals could then participate in various carbon-carbon bond-forming reactions.

Safety and Handling

This compound is classified as a warning-level hazard, with hazard statements indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible compound with a rich, albeit largely unexplored, chemical reactivity profile. Its physicochemical properties are well-defined, and its synthesis is straightforward. Beyond its current industrial application, its potential as a versatile building block in organic synthesis and medicinal chemistry warrants further investigation. The reactivity of both the oxalate ester core and the activated benzylic positions provides multiple avenues for chemical modification, making it a compound of interest for researchers seeking to develop novel synthetic methodologies or construct complex molecular architectures.

References

-

PMC. (n.d.). Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. Retrieved from [Link]

-

FHNW. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Retrieved from [Link]

- Google Patents. (n.d.). US6018072A - Process for producing a diaryl oxalate.

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Retrieved from [Link]

-

OSTI.GOV. (2018). Rates of ligand exchange around the bis-oxalato complex NpO2(C2O4)23- measured using multinuclear NMR at neutral to semi-alkalin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

- ResearchGate. (n.d.). IR spectra of oxalate precursors: (a) (NH 4 ) 4 [CoCr 2 (C 2 O 4 ) 4.... Retrieved from https://www.researchgate.net/figure/IR-spectra-of-oxalate-precursors-a-NH-4-4-CoCr-2-C-2-O-4-4-OH-4-7H-2-O-I-b_fig1_263820250

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). bis(4-Methylbenzyl)oxalate. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl).... Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C18H18O4). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Benzylic systems. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

-

MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chegg. (2022). Question: Fully annotate your IR Spectrum of bis(2,4,6-trichlorophenyl)oxalate, make sure to indicate wheather each vibration mode corresponds to a strech or an out of plane bend. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry fragmentation pattern of OX (upper panel), and 13 C2OX. Retrieved from [Link]

-

PMC. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

-

PMC. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

-

PMC. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). The Botany, Chemistry, Pharmacological and Therapeutic Application of Oxalis Corniculata Linn– A Review. Retrieved from [Link]

-

PubMed. (2022). Oxalate in Plants: Metabolism, Function, Regulation, and Application. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. This compound | 18241-31-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | 18241-31-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. US6018072A - Process for producing a diaryl oxalate - Google Patents [patents.google.com]

- 7. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

Foreword: The Strategic Importance of Diaryl and Dibenzyl Oxalates

An In-depth Technical Guide to the Synthesis of Bis(4-methylbenzyl) Oxalate

This compound, a symmetrical diester of oxalic acid, belongs to a class of compounds with significant utility in organic synthesis and materials science. While its direct applications are specialized, the synthetic methodologies employed for its creation are foundational and broadly applicable to the synthesis of related diaryl and dibenzyl oxalates. These parent compounds are critical precursors in the development of pharmaceuticals, polymers, and notably, as high-energy activators in peroxyoxalate chemiluminescence systems—the technology behind modern glow sticks. This guide provides a comprehensive exploration of the principal synthetic pathways to this compound, grounded in established chemical principles and tailored for the research and development professional. We will move beyond mere procedural outlines to dissect the causality behind experimental design, ensuring each protocol is a self-validating system for achieving high-purity target compounds.

Foundational Synthetic Strategies

The synthesis of a symmetrical diester like this compound can be approached from several classical perspectives. The choice of pathway is often a strategic decision balancing reagent availability and cost, desired yield and purity, scalability, and safety considerations. We will focus on three robust and field-proven methodologies:

-

Pathway A: Direct Fischer Esterification of Oxalic Acid. The most direct route, involving the acid-catalyzed reaction between oxalic acid and 4-methylbenzyl alcohol.

-

Pathway B: Acylation via Oxalyl Chloride. A highly efficient but more hazardous route utilizing the high reactivity of an acid chloride.

-

Pathway C: Transesterification from a Dialkyl Oxalate. An equilibrium-driven process ideal for large-scale industrial synthesis, where a simple dialkyl oxalate is exchanged for the target benzyl alcohol.

Pathway A: Direct Fischer Esterification

This pathway represents the most fundamental approach to ester synthesis. It involves the reaction of a carboxylic acid (oxalic acid) with an alcohol (4-methylbenzyl alcohol) in the presence of a strong acid catalyst.

Mechanistic Rationale and Causality

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The key to achieving high yields is the effective removal of the water byproduct to drive the reaction equilibrium toward the product side, a direct application of Le Châtelier's principle.

-

Catalyst Choice: A strong protic acid, such as sulfuric acid (H₂SO₄), or a solid acid catalyst like Niobium(V) chloride (NbCl₅) can be used.[1] Sulfuric acid is cost-effective but can lead to charring and difficult workups. Solid acid catalysts offer easier separation and potential for recycling.

-

Water Removal: A Dean-Stark apparatus is the quintessential tool for this process. By using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or benzene), the water generated during the reaction is continuously removed from the system, preventing the reverse hydrolysis reaction. This is a critical design choice for maximizing conversion.

Diagram: Fischer Esterification Workflow

Caption: General workflow for Direct Fischer Esterification synthesis.

Experimental Protocol: Direct Esterification

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Reagent Charging: To the flask, add oxalic acid dihydrate (1.0 eq), 4-methylbenzyl alcohol (2.2 eq), and toluene (approx. 2 mL per mmol of oxalic acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 - 0.1 eq).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Pathway B: Acylation with Oxalyl Chloride

This pathway leverages the high electrophilicity of oxalyl chloride for a rapid and often high-yielding reaction. The primary challenge is managing the hazardous nature of the reagent and the corrosive HCl byproduct.

Mechanistic Rationale and Causality

This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the carbonyl carbon of oxalyl chloride.

-

Stoichiometric Base: The reaction generates two equivalents of HCl. A non-nucleophilic organic base, such as pyridine or triethylamine, must be added in stoichiometric amounts (at least 2.0 equivalents) to act as an acid scavenger. This is not a catalytic role; the base is consumed. Its purpose is to neutralize the HCl, preventing it from protonating the starting alcohol (rendering it non-nucleophilic) or promoting side reactions.

-

Temperature Control: The reaction is highly exothermic. It is crucial to perform the addition of oxalyl chloride at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts.

-

Anhydrous Conditions: Oxalyl chloride reacts violently with water. The entire apparatus must be flame-dried, and anhydrous solvents must be used to prevent decomposition of the starting material.

Diagram: Acylation Pathway

Caption: Reactant-product relationship in the Acylation pathway.

Experimental Protocol: Acylation

-

Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Dissolve 4-methylbenzyl alcohol (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) or diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Slow Addition: Dissolve oxalyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred alcohol/base mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by recrystallization as described in Pathway A.

Pathway C: Transesterification

Transesterification is a powerful industrial method for producing esters. It involves reacting an ester with an alcohol in the presence of a catalyst to exchange the alcohol component. Here, a simple, low-boiling dialkyl oxalate (e.g., dimethyl oxalate) is reacted with 4-methylbenzyl alcohol.

Mechanistic Rationale and Causality

This is another equilibrium-controlled process. The key to success is the efficient removal of the lower-boiling alcohol byproduct (e.g., methanol) to shift the equilibrium towards the formation of the desired, higher-boiling product.

-

Driving the Equilibrium: The reaction is typically conducted at a temperature above the boiling point of the alcohol byproduct but below that of the other reactants and products. A distillation head is used to continuously remove the methanol as it forms. This is the critical control parameter for this synthesis.[2][3]

-

Catalyst Systems: Various catalysts can be employed, including titanium(IV) alkoxides (e.g., tetrabutyl titanate), dibutyltin oxide, or simple bases like sodium methoxide. The choice of catalyst can influence reaction rate and selectivity.[4] The catalyst facilitates the nucleophilic attack of the benzyl alcohol onto the carbonyl of the dimethyl oxalate.

Experimental Protocol: Transesterification

-

Reactor Setup: Equip a round-bottom flask with a short-path distillation head, a condenser, a receiving flask, a magnetic stirrer, and a heating mantle.

-

Reagent Charging: Charge the flask with dimethyl oxalate (1.0 eq), 4-methylbenzyl alcohol (2.5 eq), and the chosen catalyst (e.g., tetrabutyl titanate, ~0.01 eq).

-

Reaction: Heat the mixture under a slow stream of nitrogen. The temperature should be gradually increased to allow for the distillation of the methanol byproduct (b.p. 65 °C). Continue heating and distilling until methanol evolution ceases. The reaction temperature will gradually rise as the concentration of methanol decreases.

-

Work-up:

-

Cool the reaction mixture.

-

If a non-volatile catalyst is used, the product can often be purified directly. For some catalysts, an aqueous work-up may be necessary to quench and remove it.

-

-

Purification: The excess 4-methylbenzyl alcohol and any remaining starting material can be removed by vacuum distillation. The final product, this compound, can then be purified by recrystallization.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Fischer Esterification | Pathway B: Acylation | Pathway C: Transesterification |

| Reagents | Oxalic Acid, 4-Methylbenzyl Alcohol | Oxalyl Chloride, 4-Methylbenzyl Alcohol | Dimethyl Oxalate, 4-Methylbenzyl Alcohol |

| Key Condition | Water removal (Dean-Stark) | Low temperature, Anhydrous | Byproduct removal (Distillation) |

| Yield | Moderate to Good | High to Excellent | Good to Excellent |

| Safety | Relatively safe; strong acid catalyst. | High Hazard: Oxalyl chloride is toxic and corrosive. HCl gas is evolved. | Moderate; requires high temperatures. |

| Scalability | Good | Moderate; exotherm and HCl management can be challenging. | Excellent; often preferred for industrial scale. |

| Primary Advantage | Simple, common reagents. | Fast, high conversion. | Cost-effective for large scale, clean. |

| Primary Disadvantage | Reversible, can require long reaction times. | Hazardous and expensive reagents. | Equilibrium-driven, requires careful temperature control. |

Product Characterization

Regardless of the pathway chosen, the identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Will show characteristic C=O stretching frequencies for the ester functional group.

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point is 100.0 to 104.0 °C.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess purity with high precision.

Conclusion

The synthesis of this compound can be successfully achieved through several well-established methodologies. The Direct Fischer Esterification offers a straightforward approach with common laboratory reagents. The Acylation with oxalyl chloride provides a rapid and high-yield route, albeit with significant safety considerations. Finally, Transesterification represents a scalable and industrially viable option. The optimal choice depends on the specific constraints and objectives of the research or production environment, including scale, available equipment, budget, and safety protocols. This guide provides the foundational knowledge for any scientist to select and execute the most appropriate pathway with a clear understanding of the underlying chemical principles.

References

- Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. Australian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEejq-otwb-Lh0DQFS58YmIP0LMdWUz8cxBx6LF4tEldbhx_gSHUW3pF6K8SkJXixH1j0w8C6sle8RtqPLqNn6HU1gjD_RWLnUaxKPMmZrVzBgys5uGXd-OFN6MPtXlOcFrtsUgyJfoJaIBsKOjSxQRO7e5PRqTp7g=]

- Synthesis and evaluation of diaryl oxalate esters for low-intensity chemiluminescent illumination. ResearchGate. [URL: https://www.researchgate.

- Direct esterification of oxalic acid with benzyl alcohol by NbCl 5. ResearchGate. [URL: https://www.researchgate.net/figure/Direct-esterification-of-oxalic-acid-with-benzyl-alcohol-by-NbCl-5_tbl1_282583804]

- Di-p-methylbenzyl oxalate Formula. ECHEMI. [URL: https://www.echemi.com/products/18241-31-1.html]

- Process for producing a diaryl oxalate. Google Patents. [URL: https://patents.google.

- Oxalic acid, ethyl ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0261]

- PROCESS FOR PREPARING DIARYL ESTERS OF OXALIC ACID. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0814074A1&pn=EP0814074&ki=A1]

- Preparation of esters of oxalic acid. Google Patents. [URL: https://patents.google.

- This compound 18241-31-1. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/D6189]

- Synthesis of diphenyl oxalate from the transesterification of dimethyl oxalate with phenol over the different molecular sieve catalysts. ResearchGate. [URL: https://www.researchgate.

Sources

An In-depth Technical Guide to the Photophysical Properties of Bis(4-methylbenzyl) Oxalate

This guide provides a comprehensive technical overview of the photophysical properties of Bis(4-methylbenzyl) oxalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its light-involved behaviors, focusing on its role within the well-established peroxyoxalate chemiluminescence (POCL) system. While specific experimental data for this particular oxalate ester is not extensively published, this guide synthesizes established knowledge of analogous compounds and fundamental photophysical principles to provide a robust framework for its characterization and application.

Introduction: The Role of Oxalate Esters in Light Generation

This compound, with the chemical formula C18H18O4, belongs to the family of diaryl oxalates.[1][2][3] These molecules are of significant interest primarily due to their application in chemiluminescence, the generation of light from a chemical reaction at ambient temperatures. Specifically, they are key reagents in the peroxyoxalate chemiluminescence (POCL) reaction, a highly efficient light-producing system first reported by Rauhut in 1967.[4] The POCL reaction is famously utilized in commercial glow sticks and has found widespread use in analytical chemistry.[4]

The fundamental principle of POCL is an indirect or sensitized chemiluminescence process.[4] In this system, the oxalate ester, such as this compound, reacts with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst. This reaction generates a short-lived, high-energy intermediate. This intermediate then transfers its energy to a suitable fluorescent molecule (a fluorescer or activator), promoting it to an excited electronic state. The subsequent relaxation of this excited fluorescer to its ground state results in the emission of a photon, producing visible light.[4]

The Peroxyoxalate Chemiluminescence (POCL) Mechanism

The photophysical relevance of this compound is intrinsically linked to the multi-step POCL reaction. Understanding this mechanism is crucial to appreciating how the structure of the oxalate ester influences the efficiency and characteristics of the light emission.

The reaction proceeds through several key stages:

-

Nucleophilic Attack and Formation of a Peroxyoxalate Intermediate: The reaction is typically initiated in the presence of a base catalyst, such as imidazole or sodium salicylate.[5][6] The catalyst facilitates the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the this compound. This results in the displacement of a 4-methylphenoxide leaving group and the formation of a hydroperoxyoxalate intermediate.

-

Intramolecular Cyclization and Formation of 1,2-Dioxetanedione: The hydroperoxyoxalate intermediate is unstable and rapidly undergoes an intramolecular cyclization. This step involves the nucleophilic attack of the terminal hydroperoxide oxygen onto the second carbonyl carbon, displacing the second 4-methylphenoxide leaving group. This cyclization yields the critical high-energy intermediate, 1,2-dioxetanedione.[4] This four-membered ring peroxide is highly strained and possesses a significant amount of chemical energy.

-

Chemically Induced Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione is the species responsible for exciting the fluorescer. The currently accepted mechanism for this energy transfer is Chemically Induced Electron Exchange Luminescence (CIEEL).[4][5] In this process, an electron is transferred from the fluorescer to the 1,2-dioxetanedione, forming a transient charge-transfer complex. This complex then rapidly decomposes, breaking the peroxide bond and fragmenting into two molecules of carbon dioxide. This decomposition is accompanied by a back electron transfer to the fluorescer radical cation, leaving it in an electronically excited singlet state.

-

Fluorescence: The excited fluorescer then relaxes to its ground state by emitting a photon. The color of the emitted light is characteristic of the fluorescer used in the system.

The overall efficiency of the POCL reaction can be influenced by the structure of the oxalate ester. The nature of the leaving group (in this case, 4-methylphenoxide) can affect the rate of the initial reaction with hydrogen peroxide and the subsequent cyclization to form 1,2-dioxetanedione.

Caption: The Peroxyoxalate Chemiluminescence (POCL) reaction pathway.

Direct Photophysical Properties of this compound

While the primary application of this compound is in chemiluminescence, it is important to consider its direct interaction with light. Like most organic molecules, it will absorb ultraviolet (UV) and possibly visible light. The direct photophysical properties of interest include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime.

UV-Visible Absorption

The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions of the 4-methylbenzyl chromophores. The presence of the aromatic rings will lead to characteristic absorption bands in the UV region. The exact position of the absorption maximum (λmax) and the molar extinction coefficient (ε) would need to be determined experimentally. These parameters are fundamental for any photochemical studies and for quantifying the concentration of the compound in solution using the Beer-Lambert law.

Fluorescence Emission

Upon absorption of a photon, a molecule is promoted to an electronically excited state. From this state, it can relax back to the ground state through various pathways, one of which is fluorescence—the emission of a photon. While many oxalate esters are not strongly fluorescent, as their primary role is to undergo a chemical reaction, some may exhibit weak fluorescence. Characterizing the fluorescence emission spectrum, including the wavelength of maximum emission, is essential for a complete photophysical profile.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7] A low quantum yield indicates that non-radiative decay pathways, such as internal conversion or intersystem crossing to a triplet state, are dominant. For a compound like this compound, which is designed to undergo a chemical reaction, a low fluorescence quantum yield is expected.

Excited-State Lifetime (τF)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state.[8][9] This parameter is crucial for understanding the dynamics of the excited state and can be influenced by various factors, including the molecular structure and the surrounding environment. Time-resolved fluorescence spectroscopy is the technique used to measure the excited-state lifetime.[8][9]

Table 1: Key Photophysical Parameters for Characterization

| Parameter | Symbol | Description | Typical Experimental Technique |

| Molar Absorptivity | ε (λ) | A measure of how strongly a chemical species absorbs light at a given wavelength. | UV-Visible Spectroscopy |

| Wavelength of Maximum Absorption | λmax | The wavelength at which a substance has its strongest photon absorption. | UV-Visible Spectroscopy |

| Wavelength of Maximum Emission | λem | The wavelength at which a substance has its strongest fluorescence emission. | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Comparative or Absolute Fluorometry |

| Fluorescence Lifetime | τF | The average time the molecule stays in its excited state before emitting a photon. | Time-Correlated Single Photon Counting (TCSPC) |

Experimental Protocols for Photophysical Characterization

To obtain the data summarized in Table 1, a series of well-defined experimental protocols must be followed.

Determination of UV-Visible Absorption Spectrum

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of a suitable spectroscopic grade solvent (e.g., acetonitrile, ethyl acetate) to prepare a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

-

Measurement: Record the absorbance spectra of the series of dilutions over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar extinction coefficient (ε) since the path length (b) is typically 1 cm.

-

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a well-characterized fluorescence standard.[10][11]

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

-

Measurement of Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measurement of Fluorescence Spectra:

-

Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation:[11] Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2) Where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent (in this case, ns = nr as the same solvent is used).[11]

-

Caption: Workflow for relative fluorescence quantum yield determination.

Time-Resolved Fluorescence Lifetime Measurement

Objective: To measure the excited-state lifetime (τF) of this compound.

Methodology:

-

Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system.[9] This consists of a pulsed light source (e.g., a laser diode or LED) with a pulse width much shorter than the expected fluorescence lifetime, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

This process is repeated many times, and a histogram of the arrival times of the fluorescence photons is built up. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex).

-

For a simple mono-exponential decay, the equation is I(t) = I0 * exp(-t/τF), where τF is the fluorescence lifetime.

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to its potential application in peroxyoxalate chemiluminescence systems. Its photophysical properties are central to its function in these light-generating reactions. This guide has provided a comprehensive framework for understanding and characterizing these properties, from the underlying mechanism of POCL to detailed experimental protocols for determining key photophysical parameters.

While this guide has inferred the properties of this compound based on the behavior of analogous compounds, future research should focus on the experimental determination of its specific photophysical data. Such studies would provide valuable insights into the structure-property relationships of oxalate esters and could lead to the design of more efficient and tailored chemiluminescent systems for a variety of applications, including diagnostics, environmental monitoring, and lighting.

References

-

Wikipedia. Peroxyoxalate. [Link]

-

PubMed. Structure-Reactivity Relationships of Oxime-Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. [Link]

-

National Center for Biotechnology Information. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

ResearchGate. Gaining Insight into the Structural and Optical Characteristics of 4-Methylbenzylammonium Oxalate Hydrate. [Link]

-

PubMed. Time-resolved fluorescence spectroscopy. [Link]

-

PubMed. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium. [Link]

-

University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

PicoQuant. Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. [Link]

-

Royal Society of Chemistry. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. [Link]

-

ResearchGate. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. [Link]

-

PubMed. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. [Link]

-

ResearchGate. Synthesis and characterization of new oxalate ester–polymer composites for practical applications. [Link]

-

ResearchGate. A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations. [Link]

-

Henan Allgreen Chemical Co., Ltd. This compound CAS NO.18241-31-1. [Link]

-

BMG LABTECH. Time-Resolved Fluorescence Measurements. [Link]

-

ResearchGate. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

ResearchGate. The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. [Link]

-

ACS Publications. A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. [Link]

-

University of Washington. Time Resolved Fluorescence Spectroscopy. [Link]

-

Taylor & Francis Group. Mechanism and Applications of Peroxyoxalate Chemiluminescence. [Link]

-

ChemBK. bis[(4-methylphenyl)methyl] oxalate. [https://www.chembk.com/en/chem/bis[(4-methylphenyl)methyl] oxalate]([Link] oxalate)

Sources

- 1. This compound | 18241-31-1 [sigmaaldrich.com]

- 2. This compound | 18241-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 5. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. picoquant.com [picoquant.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Bis(4-methylbenzyl) Oxalate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of bis(4-methylbenzyl) oxalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. By synthesizing established chemical principles with actionable experimental protocols, this guide aims to be an essential resource for laboratory applications.

Introduction to this compound

This compound (CAS No. 18241-31-1) is an organic compound with the molecular formula C18H18O4 and a molecular weight of approximately 298.34 g/mol [1]. It exists as a white to light yellow solid, in powder or crystalline form, with a melting point in the range of 100.0 to 104.0 °C. The structure, featuring two p-methylbenzyl groups ester-linked to an oxalate core, suggests a predominantly nonpolar character. This is further supported by a predicted XLogP3 value of 4.1, which indicates a high lipophilicity[2][3]. Understanding the solubility of this compound is crucial for its application in various fields, including as a sensitizer for thermal paper and potentially in organic synthesis and materials science[2].

Theoretical Framework for Solubility Prediction

The fundamental principle governing the solubility of organic compounds is "like dissolves like."[4][5] This means that a solute will have the highest solubility in a solvent with similar polarity. Given the chemical structure and the high predicted XLogP3 value of this compound, it is anticipated to be more soluble in nonpolar or weakly polar organic solvents than in highly polar solvents like water.

The key intermolecular forces at play for this compound are London dispersion forces, due to its significant nonpolar surface area from the two benzyl rings, and dipole-dipole interactions arising from the ester functional groups. The absence of hydrogen bond donors and the sterically hindered nature of the oxalate oxygens suggest that hydrogen bonding with protic solvents will be a less significant contributor to its solubility.

Therefore, we can predict the following solubility trends:

-

High Solubility: In nonpolar solvents (e.g., hexane, toluene) and some polar aprotic solvents that can engage in dipole-dipole interactions (e.g., dichloromethane, tetrahydrofuran).

-

Moderate to Low Solubility: In polar aprotic solvents with stronger dipoles (e.g., acetone, ethyl acetate).

-

Low to Insoluble: In polar protic solvents (e.g., ethanol, methanol) and especially in water, due to the energetic cost of disrupting the strong hydrogen-bonding network of these solvents to accommodate a large, nonpolar molecule.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is important to note that these are predictions based on chemical principles and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; strong dispersion forces. |

| Toluene | Nonpolar (Aromatic) | High | Similar aromatic character and dispersion forces. |

| Dichloromethane | Polar Aprotic | High | Good balance of dispersion forces and dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Effective at solvating large organic molecules. |

| Acetone | Polar Aprotic | Moderate | Higher polarity may slightly reduce solubility compared to less polar aprotics. |

| Ethyl Acetate | Polar Aprotic | Moderate | Intermediate polarity. |

| Acetonitrile | Polar Aprotic | Low | High polarity makes it a less favorable solvent. |

| Methanol | Polar Protic | Low | Strong solvent hydrogen bonding network is difficult to disrupt. |

| Ethanol | Polar Protic | Low | Similar to methanol, with slightly better solvation due to the ethyl group. |

| Water | Polar Protic | Insoluble | Highly polar nature and strong hydrogen bonding make it a very poor solvent for this compound. |

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following sections detail a robust, self-validating protocol for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment Workflow

A preliminary qualitative assessment can efficiently categorize the solubility of this compound in various solvents. This can be performed in a straightforward manner in a laboratory setting.[6][7] The general workflow for this assessment is illustrated in the diagram below.

Caption: A workflow diagram for the qualitative assessment of solubility.

Quantitative Solubility Determination: Shake-Flask Method

For precise quantification of solubility, the shake-flask method is a widely accepted and reliable technique.[4] This method involves creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure the solution is fully saturated.[4]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Gravimetric Analysis: Dispense a known volume of the filtered saturated solution into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

-

HPLC Analysis: Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration.

-

-

Calculation: Calculate the solubility in g/L or mg/mL based on the mass of the solute and the volume of the solvent used.

Relationship Between Solvent Polarity and Solubility

The predicted solubility of this compound is inversely related to the polarity of the solvent. This relationship can be visualized as follows:

Caption: The relationship between solvent polarity and the predicted solubility of this compound.

Conclusion

While specific experimental data on the solubility of this compound is not widely available in the literature, a strong predictive understanding can be derived from its chemical structure and the principles of intermolecular forces. The compound is expected to be highly soluble in nonpolar and weakly polar aprotic solvents and poorly soluble in polar protic solvents. This guide provides a robust experimental framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. Accurate solubility data is fundamental for applications ranging from reaction chemistry and purification to formulation development in various industries.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.

- Unknown. (n.d.).

- Sigma-Aldrich. (n.d.). Bis(4-methylbenzyl)

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ECHEMI. (n.d.).

- PubChemLite. (n.d.). Bis(4-methylbenzyl)

- Tokyo Chemical Industry Co., Ltd. (n.d.). Bis(4-methylbenzyl)

- ChemBK. (2024, April 9). bis[(4-methylphenyl)

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of Bis(4-methylbenzyl) oxalate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Predictive Analysis

The thermal stability of a chemical compound is a critical parameter, influencing its synthesis, storage, and application. This is particularly true for materials used in thermally sensitive applications or those requiring long-term stability. Bis(4-methylbenzyl) oxalate, with its ester functionalities, presents an interesting case for thermal analysis.

This guide provides a comprehensive overview of the expected thermal behavior of this compound. It is important to note that as of the writing of this document, detailed experimental studies on the thermal degradation of this specific molecule are not extensively available in the public domain. Therefore, this guide is presented as a predictive analysis, drawing upon established principles of organic chemistry, the known behavior of analogous oxalate and benzyl esters, and standard analytical methodologies. The protocols and expected outcomes described herein are intended to serve as a robust framework for researchers undertaking the empirical study of this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula C18H18O4.[1][2] It is the diester of oxalic acid and 4-methylbenzyl alcohol. Structurally, it features a central oxalate core flanked by two 4-methylbenzyl groups. This structure suggests potential applications where controlled release of these fragments upon thermal stimulus might be desirable. One such documented use is as a sensitizer for thermal paper.[2]

Understanding the thermal stability and degradation pathways of this compound is paramount for its effective and safe utilization. Thermal decomposition can lead to the formation of various byproducts, which may be desirable or detrimental depending on the application. This guide will explore the likely thermal degradation profile, the analytical techniques to characterize it, and the factors that can influence its stability.

Predicted Thermal Decomposition Profile

The thermal degradation of this compound is anticipated to proceed primarily through the cleavage of the ester linkages, which are typically the most thermally labile bonds in such molecules. The decomposition is likely to be a multi-step process, potentially involving radical and/or concerted pathways.

Proposed Degradation Pathway

The initial step in the thermal decomposition is expected to be the homolytic or heterolytic cleavage of the C-O bond of the ester. A plausible pathway involves the initial loss of carbon dioxide, a common feature in the decomposition of oxalates.[3][4] This could be followed by further fragmentation of the resulting radicals or ions.

A potential degradation pathway could be as follows:

-

Initial Ester Bond Cleavage: The molecule cleaves at one of the ester C-O bonds, potentially forming a 4-methylbenzyloxycarbonyl radical and a 4-methylbenzyl radical, or through a concerted mechanism releasing CO2.

-

Decarboxylation: The oxalate moiety is prone to lose two molecules of carbon monoxide or one molecule of carbon dioxide and one of carbon monoxide. The decomposition of metal oxalates often shows the release of CO and CO2.[5][6]

-

Formation of Stable End Products: The reactive intermediates would then rearrange or react to form more stable molecules. Plausible final degradation products include:

-

Toluene

-

4-Methylbenzyl alcohol

-

4-Methylbenzaldehyde

-

Carbon dioxide (CO2)

-

Carbon monoxide (CO)

-

Bibenzyl derivatives from radical coupling.

-

The following diagram illustrates a simplified, hypothetical degradation pathway.

Caption: Hypothetical thermal degradation pathway of this compound.

Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the primary technique for determining the thermal stability of a material.

-

Information Obtained:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

-

Residual Mass: The mass of the sample remaining at the end of the experiment, providing insights into the formation of non-volatile residues.

-

Decomposition Steps: The number of distinct steps in the mass loss curve can indicate a multi-stage degradation process.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions.

-

Information Obtained:

-

Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs. This compound has a reported melting point of 100.0 to 104.0 °C.[8]

-

Enthalpy of Fusion (ΔHf): The energy required to melt the sample.

-

Decomposition Enthalpy (ΔHd): The heat associated with the decomposition process (can be endothermic or exothermic).

-

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, TGA is often coupled with other analytical techniques.

-